molecular formula C11H9NO3S B2728509 (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2728509
M. Wt: 235.26 g/mol
InChI Key: VRUKGUBMRBLJJW-RMKNXTFCSA-N
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Description

(5E)-5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol . Its CAS Registry Number is 6320-51-0 . This compound is built on the 1,3-thiazolidine-2,4-dione scaffold, a core structure that is of significant interest in medicinal chemistry and chemical biology research . Derivatives of this scaffold, particularly those with aryl methylidene substitutions at the 5-position, are frequently explored as key intermediates in the synthesis of novel heterocyclic compounds . Researchers investigate these analogues for various bioactivities, with some thiazolidinedione-bearing compounds demonstrating potential in antimicrobial studies . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUKGUBMRBLJJW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, which has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 292.36 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound has shown significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 0.27 to 16.32 µM, indicating a potent anticancer effect compared to standard drugs like cisplatin .
  • Mechanisms of Action : Research indicates that this compound induces apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. This dual mechanism enhances its potential as a therapeutic agent in cancer treatment .

Inhibition of Tyrosinase Activity

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In B16F10 melanoma cells, it exhibited stronger inhibition than kojic acid, a common skin-lightening agent. The IC50 values for the tested derivatives ranged from 23.31 to 47.41 µM .

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring significantly enhances the biological activity of thiazolidinediones. Structural modifications can lead to variations in potency; for example:

CompoundSubstituentIC50 (µM)Activity
1-28.05Standard
2Methoxy23.31Enhanced
3Hydroxy47.41Moderate

This table illustrates how different substituents impact the compound's efficacy against tyrosinase.

Case Studies

  • Study on Antiproliferative Effects : A study reported that novel thiazolidinediones exhibited cytotoxic effects against tumor cell lines, with some derivatives showing IC50 values significantly lower than those of established chemotherapeutics like irinotecan .
  • In Vivo Assessments : In vivo studies demonstrated that these compounds could reduce tumor growth in animal models when administered at specific dosages, further supporting their potential as anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. The structural similarity of these compounds to penicillin has led to investigations into their antibacterial and antifungal activities. Studies have shown that modifications at the C5 position can enhance the efficacy of these compounds against various pathogens. For instance, the introduction of halogen or arylidene moieties has been linked to improved antibacterial effects .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thiazolidine derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is attributed to the presence of the thiazolidine core, which facilitates electron donation and stabilizes reactive species .

Antitumor Activity

(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has shown promise as an antitumor agent. Research indicates that certain thiazolidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Diabetes Management

Thiazolidinediones, a class of compounds that includes thiazolidine derivatives, are known for their role in diabetes management. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which regulate glucose and lipid metabolism. Investigations into the specific effects of this compound on glucose homeostasis are ongoing .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidinediones under acidic conditions. Variations in synthesis techniques can yield diverse derivatives with tailored pharmacological profiles.

Synthesis Method Key Features Yield
Condensation ReactionAldehyde + ThiazolidinedioneHigh
One-pot SynthesisSimultaneous reaction stepsModerate
Multistage SynthesisSequential reactions for complex derivativesVariable

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli when tested in vitro.
  • Antioxidant Activity : In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines.
  • Antitumor Potential : Preclinical trials revealed that this compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidinedione Core

The biological and physicochemical properties of TZDs are highly dependent on substituents at the C3 and C5 positions. Below is a comparative analysis:

Table 1: Substituent Effects on Key Thiazolidinedione Derivatives
Compound Name Substituents (C3/C5) Synthesis Yield Key Biological Activity Reference
Target Compound C3: None; C5: 4-methoxyphenyl 71%–83% Anticancer (in vitro)
(5E)-5-(2,4-Difluorobenzylidene)-TZD C5: 2,4-difluorophenyl 62%–75% Antimicrobial
(5E)-5-(Thienylmethylene)-TZD (CID 3087795) C5: 2-thienyl 55%–68% HIV-1 RT inhibition (-8.69 kcal/mol)
5-(Naphthalen-2-ylmethylidene)-TZD C5: Naphthyl 70% Antiviral (Chikungunya nsP2 protease inhibition)
Pioglitazone Impurity II C5: 4-fluorobenzyl (non-conjugated) 0.05%–0.1% Inactive (pharmaceutical impurity)

Key Observations :

  • Electron-Donating Groups : The 4-methoxy group in the target compound enhances π-π stacking interactions, critical for binding to biological targets like kinases or PPARγ .
  • Halogenated Derivatives : Fluorine substitutions (e.g., 2,4-difluoro in ) increase lipophilicity and metabolic stability but may reduce solubility.
  • Heterocyclic Substituents : Thienyl (CID 3087795) and naphthyl groups improve binding affinity to viral targets due to extended conjugation and hydrophobic interactions .

Key Insights :

  • Catalyst Efficiency: Piperidine in ethanol or methanol consistently achieves higher yields (>70%) compared to sodium acetate in acetic acid .
  • Microwave-Assisted Synthesis: Not observed for the target compound but improves yields in related pyrazole-TZD hybrids (e.g., 85% in ).
Anticancer Activity:

In contrast, CID 3087795 (thienyl derivative) binds HIV-1 reverse transcriptase with a free energy of -8.69 kcal/mol, comparable to clinical inhibitors like nevirapine .

Antimicrobial Activity:

Chromene-substituted TZDs (e.g., 5-(chromen-3-ylmethylene)-TZD) exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC: 8–16 µg/mL) .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione , and how can reaction conditions be optimized for yield improvement? A: The compound is typically synthesized via Knoevenagel condensation , where 4-methoxybenzaldehyde reacts with thiazolidine-2,4-dione under acidic or basic conditions. Key optimization factors include:

  • Catalysts : Alum or piperidine are often used to enhance reaction efficiency .
  • Solvents : Ethanol or methanol under reflux improves solubility and reaction kinetics .
  • Temperature : Heating (60–80°C) accelerates imine formation and cyclization .
    Yield improvements (70–85%) are achieved by controlling stoichiometry and avoiding side reactions like oxidation of the methoxy group.

Structural Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of synthesized This compound ? A:

  • NMR Spectroscopy : 1^1H NMR confirms the methoxy group (δ\delta ~3.8 ppm) and the methylidene proton (δ\delta ~7.5 ppm, singlet). 13^{13}C NMR identifies carbonyl carbons (δ\delta ~165–175 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (ν\nu ~1700–1750 cm1^{-1}) and C=S (ν\nu ~1250 cm1^{-1}) validate the thiazolidine-2,4-dione core .
  • X-ray Crystallography : Resolves stereochemistry (e.g., E-isomer geometry) and hydrogen bonding networks .

Advanced Structural Analysis

Q: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for thiazolidine-2,4-dione derivatives? A: Discrepancies often arise from solvent effects or tautomerism . Methodological solutions include:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles from X-ray data .
  • Solvent Correction : Apply polarizable continuum models (PCM) to computational data to account for solvent polarity in NMR/UV-Vis .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol) at variable temperatures .

Biological Activity Evaluation

Q: What methodological approaches are employed to evaluate the DNA-binding affinity and cytotoxicity of thiazolidine-2,4-dione derivatives? A:

  • UV-Vis Titration : Monitor hypochromicity/shifts in λmax_{\text{max}} to calculate binding constants (KbK_b) with DNA .
  • Fluorescence Quenching : Competitive assays using ethidium bromide to assess intercalation .
  • MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., IC50_{50} values) and compare with normal cells .
    Structural modifications (e.g., iodine or dichlorophenyl groups) enhance DNA interaction but may increase toxicity .

Substituent Effects

Q: How does the introduction of electron-donating or withdrawing groups on the phenyl ring affect the biological activity and physicochemical properties of thiazolidine-2,4-dione derivatives? A:

  • Electron-Withdrawing Groups (e.g., -I) : Increase electrophilicity, enhancing interactions with biological nucleophiles (e.g., DNA bases). However, they reduce solubility due to decreased polarity .
  • Electron-Donating Groups (e.g., -OCH3_3) : Improve solubility and bioavailability but may reduce binding affinity to hydrophobic targets .
  • Lipophilicity : LogP values correlate with membrane permeability; chloro/methoxy substituents balance activity and toxicity .

Data Contradiction Analysis

Q: How should researchers address conflicting results in antimicrobial activity studies of thiazolidine-2,4-dione derivatives? A: Contradictions may stem from:

  • Strain Variability : Test against standardized microbial strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin) .
  • Biofilm Formation : Use crystal violet assays to differentiate bactericidal vs. biofilm-disruptive effects .
  • Synergistic Effects : Combine with known antibiotics and calculate fractional inhibitory concentration (FIC) indices .

Computational Modeling

Q: What computational strategies are used to predict the pharmacokinetic properties of thiazolidine-2,4-dione derivatives? A:

  • ADMET Prediction : Tools like SwissADME estimate absorption (LogP), metabolism (CYP450 interactions), and toxicity (AMES test) .
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., PPAR-γ for antidiabetic activity) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .

Advanced Synthetic Modifications

Q: What methodologies enable selective functionalization of the thiazolidine-2,4-dione core for structure-activity relationship (SAR) studies? A:

  • Position 3 Substitution : Alkylation or arylations via nucleophilic substitution (e.g., K2_2CO3_3, DMF, 80°C) .
  • Position 5 Modifications : Palladium-catalyzed cross-coupling (Suzuki or Heck) to introduce aryl/heteroaryl groups .
  • Ring Expansion : React with hydrazines to form triazolidine derivatives for enhanced solubility .

Crystallographic Challenges

Q: How can researchers overcome difficulties in obtaining high-quality single crystals of thiazolidine-2,4-dione derivatives for X-ray analysis? A:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation .
  • Temperature Gradients : Employ gradient cooling (4°C to −20°C) to control nucleation .
  • Additives : Introduce co-crystallizing agents (e.g., methanol) to stabilize lattice structures .

Oxidative Stability

Q: What experimental protocols assess the oxidative stability of the methylidene group in thiazolidine-2,4-dione derivatives? A:

  • HPLC-MS Monitoring : Track degradation under H2_2O2_2/UV light to identify oxidation products (e.g., epoxides or quinones) .
  • Cyclic Voltammetry : Measure oxidation potentials to predict susceptibility to radical reactions .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze via TLC/NMR over 28 days .

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